

Preliminary In Vivo Efficacy of DMH2: A Technical Guide

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Compound of Interest

Compound Name: **DMH2**

Cat. No.: **B15568637**

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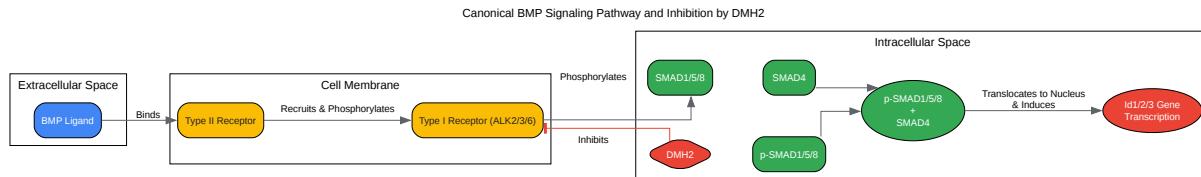
For Researchers, Scientists, and Drug Development Professionals

Introduction

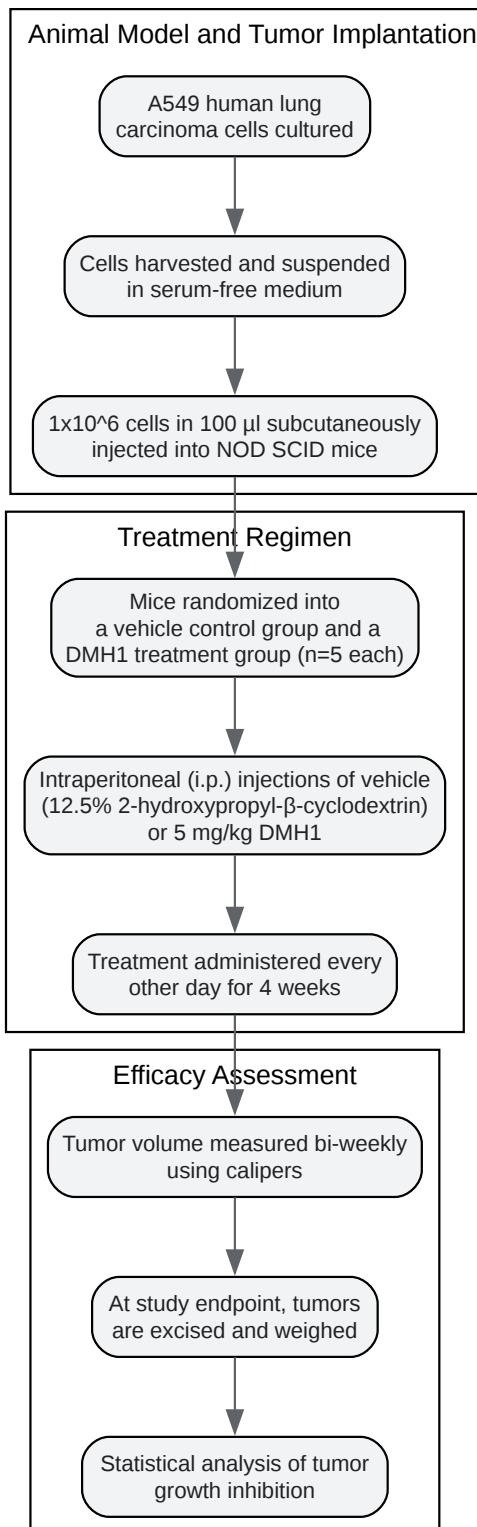
DMH2 is a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, specifically targeting Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.^[1] ^[2] These receptors are crucial components of the BMP signaling pathway, which plays a significant role in cellular proliferation, differentiation, and apoptosis. Dysregulation of the BMP pathway has been implicated in various pathologies, including cancer and impaired tissue regeneration. This technical guide provides a comprehensive overview of the preliminary in vivo efficacy studies of **DMH2**, focusing on its potential therapeutic applications in non-small cell lung cancer (NSCLC) and liver regeneration.

Core Mechanism of Action: BMP Signaling Inhibition

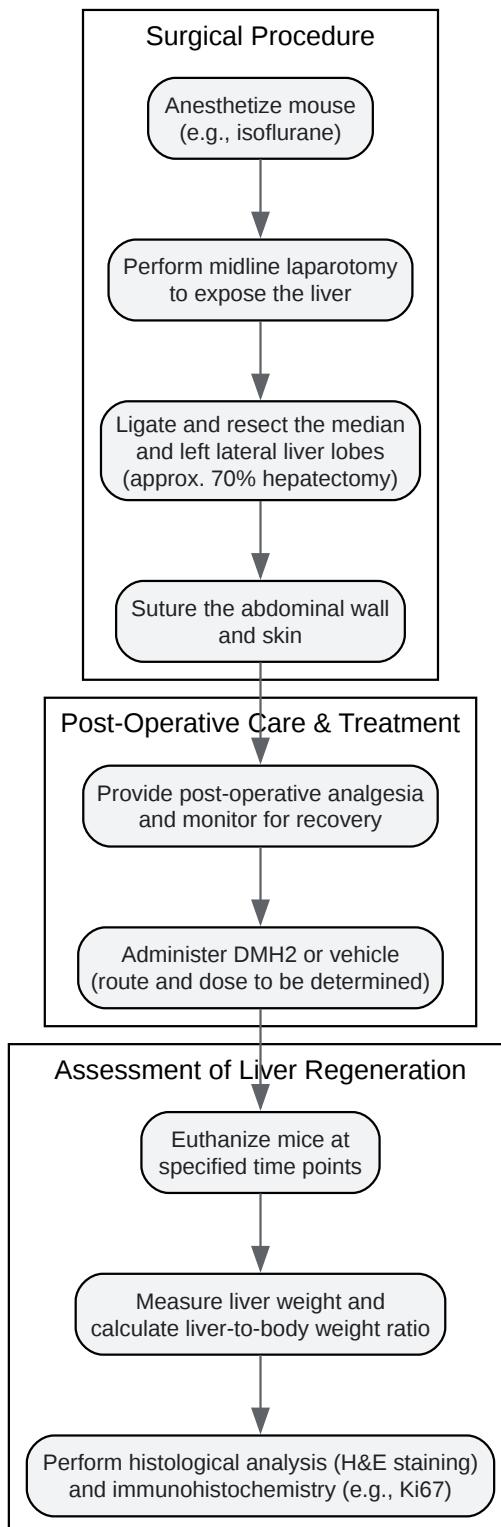
DMH2 exerts its biological effects by inhibiting the kinase activity of ALK2, ALK3, and ALK6.^[1] ^[2] In the canonical BMP signaling pathway, the binding of a BMP ligand to its type II receptor leads to the recruitment and phosphorylation of a type I receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes, including the Inhibitor of DNA binding (Id) family of proteins (Id1, Id2, Id3). By inhibiting ALK2, ALK3, and ALK6, **DMH2** effectively blocks this signaling cascade, leading to a reduction in SMAD phosphorylation and subsequent downstream gene expression.



Experimental Workflow for NSCLC Xenograft Study



Experimental Workflow for Partial Hepatectomy in Mice

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References

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- 2. Hepatic regeneration in humans with various liver disease as assessed by Ki-67 staining of formalin-fixed paraffin-embedded liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
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